molecular formula C6H8O2 B6274296 (3E)-hexa-3,5-dienoic acid CAS No. 32775-95-4

(3E)-hexa-3,5-dienoic acid

Cat. No.: B6274296
CAS No.: 32775-95-4
M. Wt: 112.13 g/mol
InChI Key: KRMCNXUYEWISGE-ONEGZZNKSA-N
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Description

(3E)-Hexa-3,5-dienoic acid is an organic compound characterized by its conjugated diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-hexa-3,5-dienoic acid can be achieved through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of hexa-3,5-dien-1-ol using oxidizing agents like potassium permanganate or chromium trioxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalysts to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: (3E)-Hexa-3,5-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or aldehyde.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of more complex carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3E)-Hexa-3,5-dienoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-hexa-3,5-dienoic acid involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Additionally, its carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

    Hexa-2,4-dienoic acid: Similar structure but with different double bond positions.

    Hexa-3,5-dien-1-ol: The alcohol counterpart of (3E)-hexa-3,5-dienoic acid.

    Hexa-3,5-dienal: The aldehyde counterpart of this compound.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and potential biological activity. This configuration allows for unique interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

32775-95-4

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(3E)-hexa-3,5-dienoic acid

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8)/b4-3+

InChI Key

KRMCNXUYEWISGE-ONEGZZNKSA-N

Isomeric SMILES

C=C/C=C/CC(=O)O

Canonical SMILES

C=CC=CCC(=O)O

Purity

95

Origin of Product

United States

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